![molecular formula C20H24O3 B13747089 Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is an organic compound with the molecular formula C20H24O3. It is a derivative of benzoate, characterized by the presence of a methoxy group and a dimethylphenyl propyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate typically involves the esterification of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid.
Reduction: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide .
Uniqueness
Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is unique due to its specific structural features, such as the methoxy group and the dimethylphenyl propyl side chain. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H24O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-14-11-12-15(2)17(13-14)9-5-7-16-8-6-10-18(22-3)19(16)20(21)23-4/h6,8,10-13H,5,7,9H2,1-4H3 |
Clé InChI |
LJTBZBHNYFUFQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



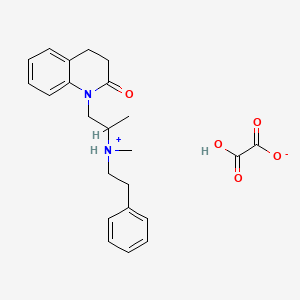

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
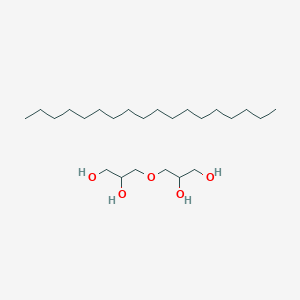
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
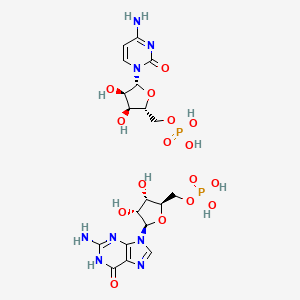
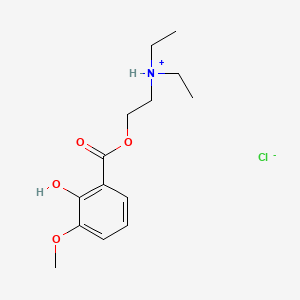
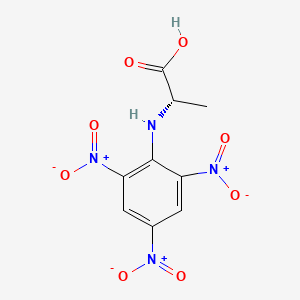

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
